5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O/c19-15-7-2-1-6-13(15)17-24-18(26-25-17)14-10-20-11-23-16(14)22-9-12-5-3-4-8-21-12/h1-8,10-11H,9H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDMTTAVLVTQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NCC4=CC=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrimidin-4-amine core. One common approach is to react a suitable pyrimidin-4-amine derivative with a 2-fluorophenyl-1,2,4-oxadiazole derivative under specific reaction conditions. The reaction may require the use of coupling agents, such as carbodiimides or uronium salts, and may be carried out in solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or column chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be performed on the pyrimidin-4-amine core to modify its electronic properties.
Substitution: : Substitution reactions can be used to replace the pyridin-2-ylmethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized fluorophenyl derivatives, reduced pyrimidin-4-amine derivatives, and substituted pyrimidin-4-amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, a study conducted by Prabhakar et al. demonstrated that derivatives of oxadiazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans. The research utilized disc diffusion methods to assess antimicrobial efficacy, revealing promising results for several synthesized derivatives .
Anticancer Properties
The anticancer potential of this compound has also been explored extensively. A notable study investigated the anticancer activity of related oxadiazole derivatives against multiple cancer cell lines, including SNB-19 and OVCAR-8. The results indicated substantial growth inhibition percentages (PGIs) ranging from 75% to over 86% for specific derivatives . Such findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
In the study by Prabhakar et al., the synthesized compounds were subjected to antimicrobial assays where they displayed varying degrees of effectiveness against tested strains. The study concluded that the presence of the oxadiazole ring significantly enhances biological activity due to its ability to interact with microbial targets effectively .
Case Study 2: Anticancer Screening
Another significant investigation focused on the anticancer properties of oxadiazole derivatives. The research highlighted that certain modifications in the chemical structure led to improved interactions with cancer cell receptors, resulting in enhanced therapeutic effects. This study provided insights into structure-activity relationships (SAR) that could guide future drug design efforts targeting specific cancers .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle Variations: The pyrimidine core in the target compound contrasts with piperidine (e.g., ) or 1,3,4-thiadiazole (e.g., ). Thiadiazoles and piperidines may engage in different binding modes due to altered ring electronics and steric profiles.
Oxadiazole Substitution: The target compound’s 2-fluorophenyl-oxadiazole differs from 4-fluorophenyl analogs (e.g., ).
Pyridine Modifications: The pyridin-2-ylmethyl group in the target compound is distinct from 3-methylpyridin-4-yl () or methoxyphenyl-aminomethyl (). Pyridine orientation impacts hydrogen bonding and hydrophobic interactions.
Biological Activity
The compound 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrimidine core linked to a pyridine moiety and an oxadiazole ring, which is known for its diverse biological activities. The presence of the 2-fluorophenyl group may enhance its pharmacological profile by influencing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts, primarily focusing on its anticancer and antiviral properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown IC50 values in the micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, indicating potent anticancer properties. In particular, it was noted that compounds with similar structures induced apoptosis in MCF-7 cells through the activation of p53 and caspase pathways .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| CEM-13 | <1 | Apoptosis induction via p53 activation |
| MCF-7 | 0.65 | Caspase activation |
| U-937 | <1 | Cell cycle arrest |
Antiviral Activity
In addition to its anticancer effects, the compound has been investigated for antiviral activity. It has been noted that certain oxadiazole derivatives can inhibit viral replication by targeting specific viral proteins or pathways. While specific data on this compound's antiviral efficacy against viruses such as SARS-CoV-2 is limited, related compounds have shown promise in this area .
Case Studies
- Study on Apoptosis Induction : A study focused on the apoptosis-inducing capabilities of oxadiazole derivatives revealed that compounds similar to the one significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers in MCF-7 cells .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures exhibited reduced tumor growth in xenograft models, suggesting potential for therapeutic development .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. For instance, docking simulations revealed strong binding affinities to kinases involved in cell proliferation and survival pathways. The oxadiazole moiety appears to facilitate key hydrogen bonding interactions within the ATP-binding sites of these kinases .
Q & A
Q. What are the key considerations for optimizing synthetic routes for this compound?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of oxadiazole and pyrimidine cores. Critical parameters include:
- Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation between pyrimidine and pyridinylmethylamine moieties .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted intermediates .
- Yield Optimization : Adjust reaction time (e.g., 12–24 hours for oxadiazole ring closure) and temperature (80–100°C) to balance efficiency and side-product formation .
Q. How can researchers characterize the compound’s structural stability under varying pH conditions?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 250–300 nm) in buffers ranging from pH 2–12 to assess protonation/deprotonation effects on aromatic rings .
- NMR Titration : Track chemical shift changes in and -NMR spectra to identify pH-sensitive protons (e.g., pyrimidine NH or fluorophenyl groups) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs) to measure IC values, referencing structurally similar pyrimidine derivatives .
- Cell Viability : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM to screen for cytotoxicity .
Advanced Research Questions
Q. How do crystallographic studies inform intramolecular interactions and conformational dynamics?
- Methodological Answer :
- X-ray Diffraction : Resolve dihedral angles between pyrimidine and oxadiazole rings (e.g., 11.3°–70.1° deviations observed in similar compounds) to predict steric hindrance .
- Hydrogen Bond Analysis : Identify intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5, 2.982 Å) stabilizing the planar structure .
- π–π Stacking : Quantify centroid distances (e.g., 3.708 Å) between fluorophenyl and pyridinyl groups to assess packing efficiency .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodological Answer :
- Analog Synthesis : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) substituents to modulate binding affinity .
- Docking Simulations : Use AutoDock Vina with kinase crystal structures (e.g., EGFR or CDK2) to predict binding poses and validate via IC correlations .
Q. How can computational modeling resolve discrepancies between predicted and observed solubility?
- Methodological Answer :
- COSMO-RS Calculations : Predict logP values and compare with experimental HPLC-derived data (C18 column, acetonitrile/water mobile phase) .
- Molecular Dynamics : Simulate solvation shells in explicit water to identify hydrophobic patches (e.g., fluorophenyl regions) limiting aqueous solubility .
Q. What experimental approaches validate metabolic stability in hepatic microsomes?
- Methodological Answer :
- LC-MS/MS Analysis : Incubate compound with human liver microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion over 60 minutes .
- Metabolite ID : Use high-resolution MS (Q-TOF) to detect oxidative metabolites (e.g., hydroxylation on pyrimidine or oxadiazole rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
